

# Application Note: Analytical Characterization of O-Methyl-d-Threonine

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## Compound of Interest

Compound Name:	O-methyl-d-threonine
CAS No.:	4144-02-9; 537697-28-2
Cat. No.:	B2448076

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## Executive Summary

**O-methyl-d-threonine** is a specialized non-canonical amino acid (ncAA) increasingly utilized in peptidomimetics to enhance metabolic stability and membrane permeability. Unlike standard threonine, the methylation of the side-chain hydroxyl group prevents phosphorylation and glycosylation, while the D-configuration confers resistance to proteolytic degradation.

This Application Note provides a definitive guide for the structural and stereochemical characterization of **O-methyl-d-threonine**. It addresses the two primary analytical challenges:

- Regio-isomerism: Distinguishing O-methylation (ether) from N-methylation (secondary amine).
- Stereochemical Purity: Resolving the D-enantiomer from the L-enantiomer and the potential L-allo/D-allo diastereomers (due to the two chiral centers at -C and -C).

## Part 1: Structural Identification (NMR & MS)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for confirming the site of methylation. The distinction between O-methyl and N-methyl is unambiguous based on chemical shift analysis.

Experimental Logic:

- Proton (

H) NMR: The methyl protons of an ether (O-Me) resonate downfield (~3.3–3.4 ppm) compared to N-methyl protons (~2.4–2.7 ppm) but upfield of ester methyls (~3.7 ppm).

- Carbon (

C) NMR: The methoxy carbon typically appears at ~58 ppm, whereas N-methyl carbons appear at ~30–40 ppm.

Table 1: Key Diagnostic NMR Signals (in D

O)

Moiety	H Shift (ppm)	Multiplicity	C Shift (ppm)	Structural Insight
-OCH	3.35 - 3.45	Singlet (3H)	~58.5	Confirms O-Methylation
-CH	3.60 - 3.75	Doublet (1H)	~60.0	Adjacent to amine/carboxyl
-CH	3.80 - 4.00	Multiplet (1H)	~76.0	Shifted by Oxygen
-CH	1.20 - 1.30	Doublet (3H)	~16.0	Threonine backbone check

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*Self-Validating Check: The integration ratio of the O-methyl singlet (3H) to the*

*-proton (1H) must be exactly 3:1. A ratio deviation suggests incomplete methylation or contamination.*

## High-Resolution Mass Spectrometry (HRMS)

While exact mass confirms the elemental composition (

, MW ~133.15 Da), fragmentation patterns confirm the ether linkage.

Fragmentation Pathway:

- Primary Neutral Loss: O-methyl ethers characteristically lose a molecule of methanol (32 Da) during Collision-Induced Dissociation (CID).
- Contrast: N-methylated amino acids typically lose methylamine (31 Da) or show immonium ions at distinct m/z values.

## Part 2: Stereochemical Purity Analysis (Chiral HPLC)

The most critical quality attribute for D-amino acids is enantiomeric purity. Because threonine possesses two chiral centers (

and

), four isomers are possible: L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr.

### The Preferred Method: Marfey's Derivatization

Direct chiral chromatography (e.g., Crown Ether columns) can be used, but Marfey's Method is superior for **O-methyl-d-threonine** because it enhances UV detectability and offers higher resolution of all four stereoisomers on standard C18 columns.

Mechanism: Marfey's reagent (L-FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the analyte. This converts the enantiomers (D/L) into diastereomers (L-D and L-L), which have different physical properties and can be separated on achiral stationary phases.

Elution Logic (Hydrophobicity Rule): In Marfey's analysis of amino acids with hydrophobic side chains:

- L-FDAA-L-Amino Acid typically elutes after L-FDAA-D-Amino Acid.
- However, for Threonine (and O-methyl variants), intramolecular hydrogen bonding can alter this order. Self-validation using standards is mandatory.

Figure 1: Workflow for Marfey's Analysis of Chiral Purity.

## Part 3: Detailed Experimental Protocol

### Protocol ID: MA-OMT-01 (Marfey's Analysis)

Reagents:

- L-FDAA (Marfey's Reagent): 1% solution in Acetone.
- Buffer: 1 M NaHCO<sub>3</sub>
- Quench: 2 M HCl.
- Standards: Authentic O-methyl-L-threonine and **O-methyl-d-threonine** (custom synthesized or purchased).

Step-by-Step Procedure:

- Sample Preparation:
  - Dissolve 1.0 mg of the **O-methyl-d-threonine** sample in 100  $\mu$ L of H<sub>2</sub>O.

- Prepare 50  $\mu$ L aliquots of L-standard and D-standard (10 mM) separately.
- Derivatization Reaction:
  - To 50  $\mu$ L of sample (or standard), add 100  $\mu$ L of 1% L-FDAA solution.
  - Add 20  $\mu$ L of 1 M NaHCO<sub>3</sub>  
(pH must be >8 for the nucleophilic substitution to occur).
  - Incubate at 40°C for 60 minutes in a heating block. (Avoid higher temps to prevent racemization).
- Quenching:
  - Cool to room temperature.[1]
  - Add 20  $\mu$ L of 2 M HCl to stop the reaction (pH ~2).
  - Dilute with 200  $\mu$ L of 50% Acetonitrile/Water.
  - Filter through a 0.22  $\mu$ m PTFE filter.
- HPLC Conditions:
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5  $\mu$ m).
  - Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
  - Gradient: 10% B to 60% B over 40 minutes (Linear gradient).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 340 nm (FDAA chromophore).[3]
- Data Analysis:

- Inject the derivatized L-standard. Record Retention Time ( ).
- Inject the derivatized D-standard. Record .
- Inject the Sample.[4]
- Calculation:

## Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing this molecule, ensuring no critical quality attribute is overlooked.

Figure 2: Analytical Decision Tree for Batch Release.

## References

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- To cite this document: BenchChem. [Application Note: Analytical Characterization of O-Methyl-d-Threonine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2448076/docs#application-note-analytical-characterization-of-o-methyl-d-threonine\]](https://www.benchchem.com/product/b2448076/docs#application-note-analytical-characterization-of-o-methyl-d-threonine)

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